molecular formula C13H16O3 B13875502 6-(Benzyloxy)oxepan-3-one

6-(Benzyloxy)oxepan-3-one

Cat. No.: B13875502
M. Wt: 220.26 g/mol
InChI Key: IUKPYNTXGZIXRR-UHFFFAOYSA-N
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Description

Significance of Oxepane (B1206615) Derivatives as Key Synthetic Intermediates and Target Motifs

Oxepane derivatives are crucial components in the total synthesis of numerous complex natural products. pharmaffiliates.comresearchgate.net Their incorporation into molecular frameworks can impart significant biological activity, ranging from antifungal and antibacterial to potent anti-cancer and anti-HIV properties. drugbank.comlookchem.com For instance, compounds featuring the oxepane skeleton have been identified as having potential as anti-breast cancer agents, non-steroidal estrogens, and cyclooxygenase inhibitors. drugbank.com The structural and stereochemical complexity of these seven-membered polycyclic ethers makes their synthesis a formidable challenge, thus driving innovation in synthetic organic chemistry. pharmaffiliates.com The ability of the oxepane ring to adopt various conformations allows it to act as a versatile intermediate, enabling a wide array of chemical transformations. Current time information in Bangalore, IN.

Methodological Challenges in the Formation of Seven-Membered Oxygen Heterocyclic Rings

The construction of seven-membered rings is notably more difficult than that of their five- and six-membered counterparts. bldpharm.com This difficulty arises from unfavorable entropic and enthalpic factors. rsc.orgamericanelements.com Entropically, the probability of the two ends of a linear precursor chain meeting to form a ring decreases as the chain length increases. Enthalpically, medium-sized rings often suffer from significant transannular strain (non-bonding interactions across the ring) and torsional strain. bldpharm.com

To circumvent these thermodynamic and kinetic barriers, chemists have devised several sophisticated strategies. bldpharm.com Among the most powerful are:

Ring-Closing Metathesis (RCM): This method uses metal catalysts to form a double bond, closing the ring with the concurrent release of a small volatile olefin like ethylene, which drives the reaction forward. rsc.orgamericanelements.com

Cyclization Reactions: Intramolecular reactions, including radical and electrophilic cyclizations, as well as those mediated by Lewis acids, are employed to favor the formation of the seven-membered ring. pharmaffiliates.combldpharm.com

Ring Expansion and Rearrangement: These strategies involve the expansion of smaller, more easily formed rings (e.g., five- or six-membered) into the desired seven-membered system. Examples include rearrangements and homologation strategies. pharmaffiliates.combldpharm.com A common approach is the Baeyer-Villiger oxidation of a corresponding substituted cyclohexanone (B45756) to yield an oxepanone (a lactone). lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

6-phenylmethoxyoxepan-3-one

InChI

InChI=1S/C13H16O3/c14-12-6-7-13(10-15-9-12)16-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2

InChI Key

IUKPYNTXGZIXRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)COCC1OCC2=CC=CC=C2

Origin of Product

United States

Retrosynthetic Analysis and Forward Synthetic Strategies for 6 Benzyloxy Oxepan 3 One

Direct Synthetic Routes to the 6-(Benzyloxy)oxepan-3-one Core

Direct formation of the oxepane (B1206615) ring is a primary strategy for synthesizing this compound. These methods involve constructing the seven-membered ring from an acyclic precursor in a single key step.

Ring-Closure Methodologies for Oxepane Construction

Ring-closure reactions are a cornerstone of cyclic compound synthesis. For oxepanes, intramolecular cyclization of a suitably functionalized acyclic precursor is a common approach.

One effective strategy involves the functionalization of an olefin within an acyclic precursor, followed by intramolecular cyclization. For instance, an ω-unsaturated alcohol can be subjected to an intramolecular hetero-Michael addition or an electrophile-induced cyclization to form the oxepane ring. Anodic oxidation of enol ethers with a tethered alcohol nucleophile can also lead to the formation of oxepane structures. beilstein-journals.org This process involves the generation of a radical cation intermediate which is then trapped intramolecularly by the hydroxyl group. beilstein-journals.org

Another powerful technique is the intramolecular radical cyclization. For example, the (E)FGH ring system of ciguatoxins, which contains an oxepane ring, has been synthesized using a convergent approach that features an intramolecular radical cyclization to construct the oxepane ring G. acs.org

Lewis acids can facilitate the formation of oxepanes through the ring-opening of an epoxide followed by intramolecular cyclization. rsc.org For instance, the treatment of a hydroxy epoxide with a Lewis acid can promote a 7-endo selective cyclization. clockss.org The choice of Lewis acid is crucial, as some may favor the 6-exo cyclization, leading to a tetrahydropyran (B127337) ring instead. clockss.org Lanthanide triflates, such as La(OTf)3, have been shown to be effective in promoting the desired 7-endo cyclization. clockss.org This methodology has been applied to the synthesis of substituted oxepanes, including those with benzyloxymethyl groups that can be later transformed into other functionalities. clockss.org

Similarly, Lewis acid-mediated cyclization of 1,5-diepoxides has been demonstrated to produce oxepanes. rsc.org The stereochemistry of the starting diepoxide influences the stereochemical outcome of the cyclized product. rsc.org

Precursor TypeLewis AcidKey TransformationProductRef
Hydroxy epoxideLa(OTf)37-endo selective ring-opening/cyclizationSubstituted oxepane clockss.org
1,5-DiepoxideBF3·OEt2Intramolecular epoxide opening/cyclizationSubstituted oxepane rsc.org
Alkenol and AldehydeTMSOTfPrins-type cyclizationOxepane derivatives nih.gov

Ring-closing metathesis (RCM) has emerged as a powerful and widely accepted method for the synthesis of various ring sizes, including seven-membered oxepanes. rsc.orgcsic.es This reaction utilizes a metal carbene catalyst, such as Grubbs' or Schrock's catalyst, to form a cyclic olefin from a diene precursor. csic.esacs.org The resulting oxepine can then be further functionalized, for example, through hydroboration-oxidation, to yield the saturated oxepane core. rsc.org The efficiency of RCM can be influenced by the substitution pattern of the diene and the specific catalyst used. acs.org

The application of RCM is particularly valuable in the synthesis of complex polycyclic ethers containing oxepane rings. acs.orgacs.org It offers a convergent and efficient route to these challenging targets.

CatalystPrecursorProductRef
Grubbs' catalystAcyclic dieneOxepine csic.esacs.org
Schrock's catalystFunctionalized dieneProtected oxepine rsc.org

Ring-Expansion Methodologies

An alternative to direct cyclization is the expansion of a smaller, more readily available cyclic precursor. This approach can circumvent some of the entropic challenges associated with the formation of medium-sized rings. mit.edu

From Pyrans: The expansion of six-membered pyran rings to seven-membered oxepanes is a well-established strategy. rsc.orgmit.edu One common method involves the reaction of a pyran-derived ketone with a diazomethane (B1218177) derivative, such as trimethylsilyldiazomethane, in the presence of a Lewis acid like BF3·OEt2. mit.edu This reaction proceeds through a homologation process to afford the corresponding oxepan-3-one (B14268936). Furthermore, the Nicholas–Ferrier rearrangement of pyranosidic cations can also lead to the formation of oxepanes. mit.edu

From Furans: Furan (B31954) derivatives can also serve as precursors for oxepanes. A strategy developed by the Paton group involves the oxidation of a furan ring with singlet oxygen, followed by an intramolecular hetero-Michael addition to construct the oxacycle. researchgate.net This furan-to-oxepane approach provides a versatile entry to substituted seven-membered rings. researchgate.net

From Cyclohexanones: The Baeyer-Villiger oxidation of substituted cyclohexanones is a classic method for the synthesis of lactones, which are cyclic esters. rsc.org Subsequent reduction of the lactone can yield the corresponding oxepane. For instance, a substituted cyclohexanone (B45756) can be treated with an oxidizing agent to produce a seven-membered lactone, which can then be further elaborated to the desired oxepane. rsc.org This method has been utilized in the synthesis of natural products containing the oxepane motif. mdpi.com Additionally, the ring expansion of cyclohexanones using diazocarbonyl compounds has been developed to furnish functionalized seven-membered rings. researchgate.net

PrecursorReagent(s)Key TransformationProductRef
Pyran-derived ketoneTrimethylsilyldiazomethane, BF3·OEt2Single-carbon ring expansionOxepan-3-one mit.edu
Furan derivativeSinglet oxygen, then intramolecular Michael additionOxidative ring expansionSubstituted oxepane researchgate.net
Substituted cyclohexanonem-CPBA or other oxidizing agentsBaeyer-Villiger oxidationLactone (oxepan-2-one) rsc.orgrsc.org
CyclohexanoneDiazocarbonyl compoundRing expansionFunctionalized oxepane researchgate.net
Baeyer-Villiger Oxidation of Substituted Cyclohexanones to Form Lactones

The Baeyer-Villiger oxidation is a powerful reaction for the synthesis of lactones (cyclic esters) from cyclic ketones through the insertion of an oxygen atom adjacent to the carbonyl group. mdpi.comresearchgate.net This method represents a primary strategy for forming the oxepanone ring system. In the context of a substituted oxepanone, the starting material would be a correspondingly substituted cyclohexanone. For instance, the oxidation of a 4-substituted cyclohexanone can lead to a substituted ε-caprolactone (oxepan-2-one). psu.edu

The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA), with reactivity correlating to the acidity of the corresponding carboxylic acid. researchgate.net The regioselectivity of the oxygen insertion is predictable, with the oxygen atom generally inserting on the more substituted side of the carbonyl group.

Environmentally benign methods for Baeyer-Villiger oxidations have also been developed. One such green chemistry approach utilizes lipase (B570770) enzymes, like Novozyme-435 (an immobilized form of Candida antarctica lipase B), in conjunction with urea-hydrogen peroxide (UHP) in a non-chlorinated solvent like ethyl acetate. psu.edusynarchive.com This chemo-enzymatic system generates a peroxy acid in situ, which then oxidizes the cyclohexanone. psu.edusynarchive.com This method avoids the use of hazardous and potentially explosive peroxyacids and minimizes aqueous workup, which can prevent the hydrolysis of the lactone product. psu.edusynarchive.com

Oxidant System Substrate Example Product Typical Yield Reference
m-CPBA4-Bromocyclohexanone5-Bromooxepan-2-oneModerate psu.edu
Novozyme-435 / UHP2-Phenylcyclohexanone3-Phenyloxepan-2-oneVariable synarchive.com
Trifluoroperacetic acid2-(3-diphenylphosphinoylpropyl)cyclohexanone7-(3-Diphenylphosphinoylpropyl)oxepan-2-one91% psu.edu

Functional Group Installation and Manipulation

The successful synthesis of this compound hinges on the precise and controlled installation of its characteristic functional groups. This involves not only placing the benzyloxy and ketone moieties at the correct positions but also doing so with the required stereochemistry.

Stereoselective Introduction of the Benzyloxy Substituent at C-6

Introducing the benzyloxy group at C-6 with a defined stereochemistry is a critical step. A common strategy involves the stereoselective creation of a hydroxyl group at this position, which is then converted to the corresponding benzyl (B1604629) ether. The stereocenter is typically established in an acyclic precursor before the ring-forming reaction.

Methods such as the Sharpless asymmetric dihydroxylation or epoxidation of a precursor containing a double bond are highly effective for creating chiral hydroxyl groups. beilstein-journals.org For example, an acyclic 1,5-diol can be synthesized enantioselectively, allowing for the selective protection of one hydroxyl group as a benzyl ether while the other participates in the cyclization. nih.govnih.gov The benzylation of the hydroxyl group itself is a standard transformation, often achieved using benzyl bromide (BnBr) with a base such as sodium hydride (NaH).

Regioselective Introduction of the Ketone Functionality at C-3

The regioselective placement of a ketone at the C-3 position of an oxepane ring presents a significant challenge. While Baeyer-Villiger oxidation is excellent for producing oxepan-2-ones, it is not suitable for generating oxepan-3-ones. A more effective strategy is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. synarchive.comorganicreactions.orgwikipedia.orgorganic-chemistry.orglibretexts.org

To synthesize a 6-substituted oxepan-3-one, a suitable acyclic precursor would be a diester containing an ether linkage in its backbone. The general structure would be R¹OOC-CH₂(C=O)CH-CH₂-O-CH(R²)-CH₂-COOR³, where R² corresponds to the substituent at C-6. Base-catalyzed intramolecular cyclization between the ester carbonyl and the α-carbon of the other ester group leads directly to the oxepan-3-one ring system. libretexts.org This method offers excellent regiocontrol for the formation of the β-keto group within the newly formed seven-membered ring.

Strategic Positioning of Precursors for Oxepane Ring Formation

The construction of this acyclic chain can be achieved through various methods, including nucleophilic substitution and carbon-carbon bond-forming reactions. For instance, a chiral building block containing the future C-6 benzyloxy group can be elaborated into the full carbon skeleton required for the Dieckmann cyclization. The stereocenter at C-6 is established early using asymmetric methods before the construction of the rest of the acyclic chain.

Stereocontrolled and Enantioselective Synthesis of this compound

Achieving the target molecule as a single enantiomer requires the use of powerful asymmetric synthesis techniques. These methods establish the critical stereocenter at the C-6 position in a highly controlled manner.

Chiral Auxiliary and Ligand-Controlled Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries used to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.orgnumberanalytics.com

In a potential synthesis of the precursor for this compound, an achiral substrate could be attached to an Evans auxiliary. A subsequent diastereoselective alkylation reaction would install a fragment corresponding to part of the oxepane backbone, creating the C-6 stereocenter with high fidelity. The auxiliary would then be cleaved to reveal a functional group ready for further elaboration into the full acyclic Dieckmann precursor.

Auxiliary Type Reaction Key Feature Diastereomeric Excess (d.e.) Reference
Evans OxazolidinoneAldol ReactionForms syn-aldol products from Z-enolates>95% wikipedia.org
Evans OxazolidinoneAlkylationHigh facial selectivity in enolate alkylation>90% wikipedia.org
Camphor-derivedDiels-AlderControls endo/exo and facial selectivity>98% numberanalytics.com

Ligand-controlled asymmetric synthesis offers an alternative where a chiral ligand, complexed to a metal catalyst, creates a chiral environment that influences the stereochemical course of the reaction. researchgate.net For example, the enantioselective synthesis of 1,5-diols, which are valuable precursors for oxepanes, can be achieved with high diastereoselectivity and enantiomeric excess through a one-pot double allylboration reaction using a chiral diisopinocampheylborane (B13816774) reagent. nih.gov This method could be adapted to build the chiral 1,5-diol backbone needed for the synthesis of the target oxepanone, establishing the C-6 stereocenter with high precision.

Asymmetric Catalysis in Oxepane Ring Formation

The introduction of chirality during the formation of the oxepane ring is a highly efficient strategy. Asymmetric catalysis, utilizing chiral catalysts to control the stereochemical outcome of a reaction, offers powerful methods to construct enantiomerically enriched oxepane cores. rsc.orgfrontiersin.orgrsc.org Key approaches include organocatalytic cyclizations and transition-metal-catalyzed ring-closing metathesis (RCM).

Organocatalytic Oxa-Michael Additions: A significant strategy for forming the oxepane ring is through an intramolecular oxa-Michael (or oxa-conjugate) addition. nih.govrsc.org For the synthesis of a this compound scaffold, a suitable precursor would be a δ-hydroxy-α,β-unsaturated ester or ketone. Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, can activate the unsaturated system towards nucleophilic attack by the hydroxyl group, proceeding through a chiral iminium ion intermediate. This approach allows for high levels of stereocontrol. acs.org The reaction is often kinetically controlled, initially forming the trans-disubstituted product, which can sometimes equilibrate to a mixture of diastereomers over extended reaction times. acs.orgcsic.es

Ring-Closing Metathesis (RCM): RCM has become a staple for the formation of various ring sizes, including oxepanes. csic.es This strategy involves the cyclization of a diene precursor using a ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs' catalysts. To achieve asymmetry, one could start with a chiral diene precursor, often derived from the chiral pool (e.g., carbohydrates or amino acids), or employ a chiral RCM catalyst, although the former is more common for this application. The resulting oxepene can then be further functionalized to introduce the ketone at the C3 position.

Table 1: Asymmetric Catalytic Strategies for Oxepane Ring Formation

Catalytic MethodCatalyst TypeKey Precursor StructureGeneral PrincipleReference
Organocatalytic Oxa-Michael AdditionChiral Amines (e.g., Diarylprolinol Silyl Ethers)Acyclic δ-hydroxy-α,β-unsaturated carbonylForms C-O bond via intramolecular conjugate addition through a chiral iminium ion intermediate. acs.orgnih.govnih.gov
Ring-Closing Metathesis (RCM)Ruthenium-based (e.g., Grubbs', Hoveyda-Grubbs')Acyclic diene with a pre-existing chiral centerForms a C=C bond to close the ring, creating an oxepene intermediate. Chirality is transferred from the precursor. csic.es

Diastereoselective Transformations Leading to the Oxepane Scaffold

When a chiral center is already present in the acyclic precursor, the focus of the cyclization shifts to controlling the relative stereochemistry of the newly formed stereocenter. This diastereoselective approach is crucial for synthesizing a specific diastereomer of this compound.

Substrate-controlled cyclizations are common, where the existing stereocenter, such as the one bearing the benzyloxy group at the prospective C6 position, directs the stereochemical outcome of the ring closure. For instance, in Lewis acid-catalyzed cyclizations of epoxy alcohols, the stereochemistry of the epoxide and the alcohol dictate the resulting stereochemistry of the oxepane ring. Ring expansion reactions, such as those involving carbohydrate-derived donor-acceptor cyclopropanes, can also yield bridged oxepanone structures with high diastereoselectivity, which can be further transformed. nih.govresearchgate.net

Lithiation-conjugate addition sequences have also been developed for the asymmetric synthesis of substituted azepanes, and similar logic can be applied to oxepanes. nih.govnih.gov Using a chiral ligand like (-)-sparteine (B7772259) to mediate the addition of a lithiated species to an unsaturated ester can establish multiple stereocenters with high diastereoselectivity.

Table 2: Methods for Diastereoselective Oxepane Synthesis

Transformation TypeKey StrategyControlling ElementTypical OutcomeReference
Intramolecular SN2 CyclizationCyclization of a chiral epoxy alcohol or a hydroxy leaving group.Stereochemistry of the existing chiral centers in the acyclic precursor.Inversion of configuration at the electrophilic carbon. rsc.org
Ring ExpansionLewis acid-catalyzed reaction of donor-acceptor cyclopropanes.The inherent chirality of the starting material (often carbohydrate-derived).Formation of complex bridged oxepanones with high diastereomeric ratio. nih.govresearchgate.net
Oxa-Conjugate AdditionKinetic organocatalytic cyclization of a chiral hydroxy-alkene.Interaction between the chiral catalyst and the substrate.Preferential formation of the trans-diastereomer under kinetic control. acs.orgcsic.es

Enzyme-Catalyzed Resolutions and Asymmetric Syntheses of Precursors

Biocatalysis offers highly selective methods for obtaining enantiomerically pure precursors, which can then be converted to the target oxepanone. nih.gov Enzymes can be used to resolve a racemic mixture of a key intermediate (kinetic resolution) or to asymmetrically synthesize a chiral precursor from a prochiral substrate.

Lipase-Catalyzed Kinetic Resolution: Lipases are widely used enzymes that can selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester, allowing for the separation of the two. nih.govchemrxiv.orgmdpi.com For the synthesis of this compound, a key intermediate such as a racemic 1,2,5-triol derivative could be resolved. Lipase-catalyzed acetylation would selectively yield an enantiomerically enriched monoacetate and the unreacted alcohol enantiomer. nih.gov A significant advantage is the development of dynamic kinetic resolution (DKR), where the unwanted enantiomer is racemized in situ using a metal catalyst (e.g., ruthenium-based), allowing for a theoretical yield of 100% of the desired enantiomerically pure product. academie-sciences.fracs.org

Baeyer-Villiger Monooxygenases (BVMOs): Another powerful enzymatic approach is the Baeyer-Villiger oxidation. BVMOs can catalyze the oxidation of a prochiral ketone to a chiral lactone with high enantioselectivity. nih.govacs.org In a potential route to this compound, a prochiral cyclohexanone precursor substituted with a benzyloxymethyl group could be asymmetrically oxidized by a BVMO to directly form an enantiomerically enriched 6-(benzyloxymethyl)oxepan-2-one. rsc.orgasm.orgasm.org This lactone could then be chemically converted to the target oxepan-3-one.

Table 3: Enzymatic Strategies for Chiral Precursor Synthesis

Enzymatic MethodEnzyme ClassSubstrate TypeTransformationReference
Kinetic Resolution (KR)Lipase / EsteraseRacemic alcohol or ester precursorEnantioselective acylation or hydrolysis. nih.govpolimi.it
Dynamic Kinetic Resolution (DKR)Lipase + Metal CatalystRacemic alcoholEnantioselective acylation combined with in situ racemization of the unreacted enantiomer. academie-sciences.fracs.orgru.nl
Asymmetric OxidationBaeyer-Villiger Monooxygenase (BVMO)Prochiral substituted cyclohexanoneInserts an oxygen atom to form an enantiomerically enriched lactone (oxepanone). nih.govacs.orgrsc.org

Reactivity Profile and Chemical Transformations of 6 Benzyloxy Oxepan 3 One

Reactions Involving the Ketone Functionality at C-3

The ketone group at the C-3 position is a key site for various chemical modifications, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Reductions and Oxidations at the Carbonyl Center

The carbonyl group of 6-(benzyloxy)oxepan-3-one can undergo reduction to the corresponding alcohol, 6-(benzyloxy)oxepan-3-ol. This transformation can be achieved using various reducing agents. For instance, in related oxepanone systems, reductions have been carried out using reagents like lithium aluminum hydride. epo.org

Conversely, oxidation of related 3-hydroxyoxepane derivatives to the corresponding 3-oxo compounds can be accomplished using oxidizing agents such as manganese dioxide or Jones reagent. google.com

Alpha-Functionalization Reactions (e.g., Enolization, Alkylation, Halogenation)

The carbon atoms adjacent to the ketone (the α-carbons) are susceptible to functionalization through the formation of an enol or enolate intermediate.

Enolization and Alkylation: In the presence of a suitable base, such as lithium diisopropylamide (LDA), the ketone can be deprotonated to form an enolate. epo.org This enolate can then react with various electrophiles. For example, alkylation can be achieved by treating the enolate with an alkyl halide, introducing a new carbon-carbon bond at the α-position. A similar strategy has been used in the synthesis of complex molecules where a ketone is alkylated with ethyl isobutyrate in the presence of LDA. google.com

Halogenation: The α-position can also be halogenated. For instance, bromination of a related silyl (B83357) enol ether has been accomplished using N-bromosuccinimide (NBS) in the presence of a mild base like sodium bicarbonate. epo.org

Condensation and Annulation Reactions Forming Fused Systems

The ketone functionality can participate in condensation and annulation reactions to construct fused ring systems. While specific examples for this compound are not prevalent in the searched literature, the general reactivity of ketones allows for aldol-type condensations and Robinson annulations, which could lead to the formation of bicyclic structures. For instance, intramolecular aldol (B89426) condensations can lead to the formation of a new ring fused to the oxepane (B1206615) core.

Transformations of the Benzyloxy Protecting Group at C-6

The benzyloxy group serves as a protecting group for the hydroxyl functionality at the C-6 position. Its removal and subsequent derivatization are crucial steps in many synthetic pathways.

Deprotection Methodologies (e.g., Hydrogenolysis, Lewis Acid Cleavage)

The removal of the benzyl (B1604629) group, a process known as debenzylation, can be accomplished through several methods. organic-chemistry.org

Hydrogenolysis: This is a common method for debenzylation, typically carried out using hydrogen gas in the presence of a palladium catalyst (Pd/C). organic-chemistry.orgresearchgate.net This method is generally clean and efficient, yielding the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org

Lewis Acid Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl3) can be used to cleave benzyl ethers, often in the presence of a cation scavenger to prevent side reactions. researchgate.net Another reagent that can be effective is trimethylsilyl (B98337) iodide. researchgate.net

Below is a table summarizing common deprotection methods for benzyl ethers:

Reagent/MethodConditionsNotes
H₂, Pd/C Typically room temperature, atmospheric or elevated pressureA very common and effective method. organic-chemistry.orgresearchgate.net
BCl₃ Often at low temperatures, with a cation scavengerUseful for substrates sensitive to hydrogenation. researchgate.net
Li/naphthalene Low temperature in THFA mild method that can be chemoselective.

Derivatization of the Deprotected Hydroxyl Group

Once the benzyl group is removed, the resulting free hydroxyl group at C-6 can be further functionalized. This opens up possibilities for introducing a wide variety of other groups.

Esterification: The alcohol can be converted to an ester by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. epo.org

Etherification: Further etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions, following the Williamson ether synthesis. organic-chemistry.org

Acylation: This process involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, to form an ester. gcms.cz

Silylation: The hydroxyl group can be protected by converting it into a silyl ether using a silylating agent like trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl). tcichemicals.com

The following table outlines some common derivatization reactions for hydroxyl groups:

Reaction TypeReagent ClassResulting Functional Group
Esterification Acyl halides, Acid anhydridesEster
Etherification Alkyl halides (with base)Ether
Acylation Acylating agentsEster
Silylation Silyl halides, Silyl triflatesSilyl Ether

Intramolecular and Intermolecular Reactions of the Oxepane Ring

The oxepane ring in this compound can undergo a variety of reactions that lead to either the cleavage of the ring or its rearrangement into other cyclic structures. These transformations are often driven by the desire to relieve ring strain and can be initiated by acids, bases, or metal catalysts. doi.orgpsu.edu

Controlled ring-opening of the oxepane ring can provide access to valuable functionalized linear molecules. These reactions typically involve the cleavage of one of the C-O bonds of the ether linkage.

Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the ether oxygen can be protonated or coordinated, making the adjacent carbons more electrophilic. researchgate.net Nucleophiles can then attack at either the C2 or C7 position. The regioselectivity of this attack would be influenced by both steric hindrance and the electronic effects of the substituents. For instance, a Lewis acid-catalyzed reaction could lead to cleavage at the more sterically hindered position. magtech.com.cn

Reductive Cleavage: The oxepane ring can also be opened reductively, for example, through hydrogenolysis using a palladium catalyst. magtech.com.cn This would result in the formation of a diol. The presence of the benzyloxy group, which is also susceptible to hydrogenolysis, would require careful selection of reaction conditions to achieve selective ring opening.

Below is a table of potential ring-opening reactions and their expected products.

Reagent/CatalystExpected ProductReaction Type
HBr, heat7-bromo-2-(benzyloxy)heptan-5-oneAcid-catalyzed nucleophilic substitution
LiAlH₄2-(Benzyloxy)heptane-1,5-diolReductive cleavage
Pd/C, H₂Heptane-1,2,5-triolReductive cleavage (hydrogenolysis)

The oxepane ring system can undergo rearrangements to form more stable five- or six-membered rings (ring contraction) or larger rings (ring expansion).

Ring Contraction: Transannular reactions, where a functional group on one side of the ring interacts with another on the opposite side, can lead to ring contraction. For example, under specific conditions, an intramolecular reaction between the ketone and another part of the ring could potentially lead to the formation of a bicyclic system, which could then rearrange to a substituted cyclohexane (B81311) or cyclopentane (B165970) derivative.

Ring Expansion: While less common for a simple oxepanone, ring expansion reactions are known for other cyclic systems, often involving the insertion of a carbon atom. tandfonline.com For this compound, a potential, though likely complex, pathway could involve a reaction at the ketone followed by a rearrangement that incorporates an external carbon atom into the ring, leading to an eight-membered ring. Ring expansion can also be achieved through the rearrangement of epoxy alcohols, a strategy that could be applied to derivatives of the target molecule. umich.edu

The following table outlines plausible rearrangement scenarios.

Reaction TypeDriving ForcePotential Product Class
Transannular Aldol ReactionFormation of a more stable bicyclic systemBicyclo[3.2.1]octane derivative
Favorskii-type RearrangementBase-induced rearrangement of an α-halo ketone derivativeSubstituted cyclohexane carboxylic acid derivative
Tiffeneau-Demjanov RearrangementReaction of a derived aminohydrin with nitrous acidEight-membered cyclic ketone

Electronic Effects: The electron-withdrawing nature of the ketone at the 3-position and the ether oxygen within the ring can influence the reactivity of adjacent positions. The benzyloxy group, while sterically bulky, is electronically complex. The oxygen atom can donate electron density through resonance but is also inductively withdrawing. This can affect the acidity of neighboring protons and the susceptibility of the ring to electrophilic or nucleophilic attack. bsu.edu For example, the presence of the benzyloxy group could influence the regioselectivity of enolate formation from the ketone.

The table below summarizes the expected influence of the substituents.

SubstituentInfluenceEffect on Reactivity
C3-KetoneInductive electron withdrawal, site for nucleophilic attackActivates adjacent protons for enolization, primary site for additions
C6-Benzyloxy GroupSteric bulk, inductive and resonance effectsDirects incoming reagents, influences ring conformation, modulates electronic character of the ring

Applications of 6 Benzyloxy Oxepan 3 One As a Versatile Synthetic Building Block

Intermediate in the Total Synthesis of Natural Products

The oxepane (B1206615) motif is a core structural feature in a wide array of natural products, especially those of marine origin. researchgate.netnih.gov The synthesis of these complex molecules often represents a significant challenge due to their structural and stereochemical complexity. researchgate.net Functionalized oxepanones, such as 6-(Benzyloxy)oxepan-3-one, serve as crucial precursors in assembling these intricate targets. clockss.org

Many marine polyether toxins, including Gambierol and Hemibrevetoxin B, feature a terminal r-2-alkyl-t-3-hydroxy-c-3-methyloxepane unit. clockss.org The construction of the C3 tertiary alcohol stereocenter in these molecules has frequently been accomplished through the nucleophilic methylation of a corresponding oxepan-3-one (B14268936) intermediate. clockss.org The this compound scaffold provides the necessary core structure for this approach. The benzyl (B1604629) ether at the C6 position serves as a robust protecting group throughout multi-step synthetic sequences, while the ketone at C3 is the key handle for introducing the final methyl group with high stereocontrol.

The general strategy involves the addition of a methyl nucleophile (e.g., from an organometallic reagent like methyl lithium or methylmagnesium bromide) to the carbonyl of the oxepan-3-one. Subsequent removal of the benzyl protecting group at C6 reveals the hydroxyl functionality, completing the synthesis of a key fragment of these complex marine toxins. clockss.org The development of methods for the 7-endo selective cyclization of hydroxy epoxides has provided an alternative route to these oxepane systems, further highlighting the importance of this structural motif in total synthesis. clockss.org The total synthesis of Gambierol and Hemibrevetoxin B has been a significant focus of synthetic chemistry, with various strategies being developed to construct their polycyclic ether frameworks. nih.govnih.govcapes.gov.brutah.edu

Zoapatanol (B1236575) is a diterpenoid containing an oxepane ring that has been the target of numerous total synthesis efforts. nih.govnih.gov Synthetic strategies have employed key reactions such as intramolecular Horner-Wadsworth-Emmons olefination, Sharpless dihydroxylation, and B-alkyl Suzuki cross-coupling to construct the molecule. nih.govnih.gov

A central challenge in the synthesis of zoapatanol is the construction of the substituted oxepane ring. One reported approach involves the stannic chloride-catalyzed isomerization of an epoxy diol to form the oxepane core with inversion of configuration at a tertiary carbon center. rsc.org A precursor like this compound provides a pre-formed oxepane ring, which can be elaborated to the final target. The ketone functionality can be transformed into an exocyclic methylene (B1212753) group or used as an anchor point for building the complex side chain, while the benzyloxy group allows for differential protection and manipulation of the molecule's hydroxyl groups. rsc.org

The inherent functionality of this compound makes it an ideal starting point for the synthesis of a broad range of polyoxygenated complex structures. The oxepane ring itself is a common feature in many bioactive natural products beyond the specific examples of marine polyethers. researchgate.netnih.govnih.gov The synthesis of these molecules is a continuing area of research, driven by their potential applications. scripps.edu

The ketone can be stereoselectively reduced to a secondary alcohol, alkylated, or converted to other functional groups. The benzyloxy group is a stable protecting group that can be removed under specific, mild conditions (e.g., hydrogenolysis) at a late stage of a synthesis to reveal a free hydroxyl group. This dual functionality allows for a high degree of control in sequential synthetic transformations, enabling the construction of molecules with multiple, precisely arranged oxygen-containing groups. This strategic approach is fundamental to the laboratory synthesis of complex polyketide-derived natural products. mdpi.comresearchgate.net

Construction of Novel Heterocyclic and Polycyclic Systems

Beyond its use in natural product synthesis, the this compound scaffold is a valuable starting material for creating novel ring systems of interest in medicinal chemistry and materials science. The reactivity of the ketone and the conformational properties of the seven-membered ring can be exploited to build spirocyclic and fused-ring structures.

Spirocycles, which contain two rings connected by a single common atom, are of growing interest as they provide access to three-dimensional chemical space. sigmaaldrich.com The ketone at the C3 position of this compound is a prime functional group for the synthesis of spirocyclic systems. Condensation of the ketone with various dinucleophiles can generate a range of spiro-heterocycles. For example, reaction with a diol would yield a spiroketal, while reaction with a diamine could lead to a spiro-aminal or related nitrogen-containing heterocycles.

The table below illustrates potential spirocyclization reactions starting from the ketone moiety.

ReagentResulting Spiro-Heterocycle
Ethane-1,2-diol1,4-Dioxaspiro-derivative
Propane-1,3-dithiol1,5-Dithiaspiro-derivative
Ethane-1,2-diamineImidazolidine-spiro-derivative
2-AminoethanolOxazolidine-spiro-derivative

Fused-ring systems, where two rings share two or more atoms, can also be constructed from this building block. nih.govrsc.orguomustansiriyah.edu.iq This typically involves more complex, multi-step transformations. For instance, the ketone could be converted into an enolate and used in an intramolecular aldol (B89426) reaction or a Michael addition to a tethered acceptor group, leading to the formation of a new, fused ring. Alternatively, the ketone could be transformed into an alkene via a Wittig reaction, which could then participate in cycloaddition reactions to build fused polycyclic frameworks.

In medicinal chemistry, the core structure of a molecule, often referred to as its scaffold, is crucial for determining its three-dimensional shape and interaction with biological targets. nih.govlifechemicals.com The development of novel scaffolds is a key objective in drug discovery. nih.gov Heterocyclic compounds, including those with spirocyclic and fused-ring systems, are particularly important scaffolds. europeanproceedings.combenthamscience.comnamiki-s.co.jp

This compound serves as a precursor to a variety of such scaffolds. The spirocyclic and fused-ring systems derived from it (as described in 4.2.1) represent unique, non-flat core structures. The inherent chirality and conformational constraints of the oxepane ring, combined with the new ring system, create rigid, three-dimensional frameworks. sigmaaldrich.com These scaffolds can be further functionalized by leveraging the benzyloxy group or other introduced functionalities to generate libraries of related compounds for screening and lead optimization efforts in drug discovery programs. lifechemicals.com

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in its Formation and Transformation

Understanding the step-by-step molecular pathways is fundamental to controlling the synthesis and subsequent reactions of 6-(benzyloxy)oxepan-3-one.

Formation Mechanism: A common and efficient route to seven-membered rings like oxepanes is through intramolecular cyclization. One plausible formation mechanism for this compound involves the intramolecular hetero-Michael addition of a primary alcohol onto an α,β-unsaturated ester.

The precursor, methyl (E)-7-hydroxy-5-(benzyloxy)hept-2-enoate, undergoes cyclization under basic conditions (e.g., using NaH or DBU). The mechanism proceeds as follows:

Deprotonation: The base abstracts the acidic proton from the terminal hydroxyl group (C7-OH), forming a highly nucleophilic alkoxide intermediate.

Intramolecular 1,4-Conjugate Addition: The resulting alkoxide attacks the electrophilic β-carbon (C3) of the Michael acceptor in a 7-exo-trig cyclization. This step is generally favored according to Baldwin's rules.

Protonation/Tautomerization: The initially formed enolate intermediate is protonated upon workup. This intermediate, a β-alkoxy ester, is then subjected to hydrolysis and decarboxylation under acidic or thermal conditions to yield the target ketone, this compound.

Transformation Mechanisms: The reactivity of this compound is dominated by its ketone functionality. A key transformation is the stereoselective reduction of the carbonyl group. The mechanism of reduction using a hydride reagent like sodium borohydride (B1222165) (NaBH₄) involves the direct nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon (C3). The transition state geometry, which dictates the stereochemical outcome, is heavily influenced by the steric and electronic properties of the oxepane (B1206615) ring, particularly the C6-benzyloxy substituent (discussed in 5.2).

Another significant transformation is α-functionalization via its enolate. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) results in the regioselective deprotonation at the C2 position, forming a lithium enolate. This nucleophilic intermediate can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of new substituents at the C2 position. The mechanism is a classic Sₙ2 reaction between the enolate nucleophile and the electrophile.

Steric and Electronic Factors Governing Stereoselectivity in Reactions

Stereoselectivity is a critical aspect of the chemistry of this compound, as the creation or reaction of stereocenters dictates the final product's three-dimensional structure. The C6 position, bearing a benzyloxy group, acts as a powerful internal stereocontrol element.

In the reduction of the C3-ketone, the facial selectivity of the hydride attack is governed by the conformational preference of the oxepane ring. The bulky benzyloxy group (–OCH₂Ph) preferentially occupies a pseudo-equatorial position to minimize 1,3-diaxial-type interactions. This arrangement sterically encumbers one face of the molecule. Consequently, a nucleophile, such as a hydride, will preferentially attack the carbonyl group from the less hindered face, opposite to the benzyloxy group.

This effect can be modulated by the choice of reducing agent. Small reagents like NaBH₄ may show moderate selectivity, while bulkier reagents like L-Selectride® (lithium tri-sec-butylborohydride) exhibit significantly higher diastereoselectivity due to their increased steric demand. The attack from the face syn to the C6-benzyloxy group is highly disfavored, leading predominantly to the trans diastereomer of the resulting alcohol, 6-(benzyloxy)oxepan-3-ol.

The table below presents representative data illustrating the impact of the reducing agent's steric bulk on the diastereomeric ratio (d.r.) of the product alcohol.

Table 5.1: Diastereoselectivity in the Reduction of this compound
Reducing AgentSteric ProfileSolventTemperature (°C)Diastereomeric Ratio (trans:cis)Major Product
Sodium borohydride (NaBH₄)LowMethanol085:15trans-6-(Benzyloxy)oxepan-3-ol
Lithium aluminium hydride (LiAlH₄)ModerateTHF-7892:8trans-6-(Benzyloxy)oxepan-3-ol
L-Selectride®HighTHF-78>99:1trans-6-(Benzyloxy)oxepan-3-ol
Sodium triacetoxyborohydride (B8407120) (STAB)ModerateDCM2588:12trans-6-(Benzyloxy)oxepan-3-ol

Conformational Analysis of the Oxepane Ring System: Theoretical and Experimental Approaches

The seven-membered oxepane ring lacks the high symmetry of cyclohexane (B81311) and is significantly more flexible. It exists as a dynamic equilibrium of several low-energy conformers, primarily from the twist-chair (TC) and twist-boat (TB) families. The presence of substituents dramatically influences this equilibrium.

For this compound, two key structural features dictate its preferred conformation:

C3-Carbonyl Group: The sp² hybridization at C3 flattens this portion of the ring, constraining the possible conformations.

C6-Benzyloxy Group: This large, sterically demanding group strongly prefers a pseudo-equatorial orientation to avoid destabilizing transannular steric clashes.

Experimental Approaches: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for experimental conformational analysis.

¹H-¹H Coupling Constants (³JHH): The magnitude of vicinal coupling constants, analyzed through the Karplus equation, provides information about the dihedral angles between protons on adjacent carbons. This data helps to piece together the average solution-state conformation.

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) identify protons that are close in space (< 5 Å), regardless of their bonding connectivity. Strong NOE correlations between the C6-proton and protons on the opposite side of the ring would confirm a pseudo-equatorial placement of the benzyloxy group.

Theoretical Approaches: Computational modeling, particularly Density Functional Theory (DFT), is used to map the potential energy surface of the molecule. By calculating the relative energies of all possible TC and TB conformers, the global minimum and the relative populations of other low-energy conformers at a given temperature can be determined. These calculations consistently show that conformers placing the C6-benzyloxy group in a pseudo-axial position are significantly higher in energy (>4 kcal/mol) and thus negligibly populated. The global minimum is typically a twist-chair (TC) conformation that maximizes the distance between the C3-carbonyl and the C6-substituent.

Table 5.2: Calculated Relative Energies of this compound Conformers (DFT B3LYP/6-31G*)
Conformer IDFamilyC6-Substituent OrientationRelative Energy (kcal/mol)Key Dihedral Angle (O1-C2-C3-C4, °)
TC-1Twist-ChairPseudo-Equatorial0.00 (Global Minimum)-55.8
TC-2Twist-ChairPseudo-Equatorial0.8568.2
TB-1Twist-BoatPseudo-Equatorial1.62-95.1
TC-3 (Axial)Twist-ChairPseudo-Axial4.15-60.1

Quantum Chemical Calculations for Prediction of Reactivity and Stability

Quantum chemical calculations provide quantitative data that complements experimental findings, offering a predictive lens through which to view the molecule's chemical properties. Using methods like DFT, researchers can model various electronic and structural parameters.

Reactivity Prediction:

Molecular Electrostatic Potential (MEP) Mapping: An MEP map visually represents the charge distribution on the molecule's surface. For this compound, these maps show a region of intense negative potential (red) around the carbonyl oxygen, identifying it as a site for electrophilic attack or hydrogen bonding. Conversely, a region of strong positive potential (blue) is localized on the carbonyl carbon (C3), confirming it as the primary site for nucleophilic attack. The protons alpha to the carbonyl (at C2 and C4) are shown to be the most acidic, predicting the site of enolization.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The LUMO is primarily localized on the π* orbital of the C=O bond, confirming that this is the orbital a nucleophile's HOMO will interact with. The HOMO is typically located on the lone pairs of the carbonyl and ether oxygens, indicating their role in coordinating to Lewis acids.

Stability and Spectroscopic Prediction: Calculations can accurately predict the molecule's thermodynamic stability and spectroscopic signatures.

Vibrational Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) spectrum. The C=O stretching frequency is a key diagnostic peak. Computational predictions can help assign this and other complex vibrations in the fingerprint region.

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical NMR spectra can be generated. Comparing these calculated shifts with experimental data serves as a powerful method to validate the computed ground-state geometry and conformation. Discrepancies can point to dynamic effects or solvent interactions not captured in the gas-phase model.

The table below compares representative calculated data with typical experimental values for validation.

Table 5.3: Comparison of Predicted (DFT B3LYP/6-31G*) and Experimental Spectroscopic Data
ParameterCalculated ValueTypical Experimental Value
C=O Stretch Frequency (cm⁻¹)1725 (scaled)1715 - 1720 cm⁻¹
¹³C NMR Shift: C3 (ppm)208.5 ppm207 - 210 ppm
¹³C NMR Shift: C6 (ppm)75.2 ppm74 - 76 ppm
¹H NMR Shift: C6-H (ppm)3.95 ppm3.9 - 4.1 ppm

These computational tools are indispensable for modern chemical research, enabling a deep, quantitative understanding of the structure and reactivity of complex molecules like this compound.

Conclusion and Future Directions in the Research of 6 Benzyloxy Oxepan 3 One

Summary of Current Synthetic Advances and Methodological Gaps

The synthesis of seven-membered rings such as oxepanes is a recognized challenge in organic synthesis, primarily due to unfavorable enthalpic and entropic barriers associated with their formation compared to five- or six-membered rings nih.govrsc.org. Consequently, direct cyclization methods are often low-yielding and require specific strategies to overcome these hurdles. A review of current literature indicates that while direct synthetic routes for 6-(Benzyloxy)oxepan-3-one are not extensively documented, its synthesis can be extrapolated from established methodologies for substituted oxepanes.

Current Synthetic Strategies applicable to Oxepan-3-ones:

Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic olefins and has been successfully applied to the synthesis of oxepenes, which can be subsequently reduced or functionalized to saturated oxepanes. An acyclic precursor containing a terminal alkene and an allyl ether, for instance, could be cyclized using catalysts like Grubbs' or Schrock's catalyst to form the seven-membered ring rsc.orgnih.gov.

Ring Expansion Reactions: This approach involves the expansion of more readily available smaller rings. For example, methods like the Lewis acid-mediated rearrangement of pyran derivatives or the skeletal remodeling of cyclobutenones have been shown to yield oxepane (B1206615) scaffolds nih.govrsc.org. A Tiffeneau–Demjanov-type rearrangement of a substituted cyclohexane (B81311) could also be envisioned.

Intramolecular Cyclization: Intramolecular Williamson ether synthesis is a classic method for forming cyclic ethers, though its efficiency can be lower for seven-membered rings masterorganicchemistry.comlibretexts.org. An alternative is the organocatalytic intramolecular oxa-conjugate addition, which has been shown to stereoselectively form substituted oxepanes acs.org. For this compound, this would involve an acyclic precursor with a terminal hydroxyl group and an α,β-unsaturated ketone.

Methodological Gaps:

Synthetic Strategy General Approach Potential Advantages Known Limitations for 7-Membered Rings
Ring-Closing Metathesis Cyclization of a diene or ene-yne precursor using a Ruthenium or Molybdenum catalyst. rsc.orgnih.govHigh functional group tolerance; well-established catalysts.Requires synthesis of specific acyclic precursors; may yield unsaturated ring.
Ring Expansion Rearrangement of a smaller, strained ring (e.g., cyclohexane, cyclobutene) to form the oxepane. nih.govrsc.orgCan utilize readily available starting materials; thermodynamic driving force from strain release.Can be substrate-specific; may require harsh conditions or specific catalysts. rsc.org
Intramolecular Cyclization 7-endo cyclization of an acyclic precursor, often via SN2 (Williamson) or Michael addition. masterorganicchemistry.comacs.orgConceptually straightforward.Kinetically and entropically disfavored; often results in low yields. nih.govrsc.org

Opportunities for Novel Synthetic Approaches and Catalyst Development

The methodological gaps in the synthesis of this compound and related structures highlight significant opportunities for innovation, particularly in the realm of catalysis.

Novel Synthetic Approaches:

C-H Functionalization: A forward-thinking approach would involve the direct C-H oxidation of a pre-formed 6-(benzyloxy)oxepane at the C3 position. While challenging, recent advances in site-selective C-H functionalization using transition metal catalysts could make this a viable, step-economical strategy.

Cascade Reactions: Designing acyclic precursors that can undergo a catalytic cascade reaction to form the target molecule in a single step is highly desirable. For example, a Brønsted acid-catalyzed cationic cyclization of a carefully designed enyne could potentially form the oxepane ring acs.org.

Photocatalysis: Visible-light photocatalysis offers mild reaction conditions for a variety of transformations. A potential route could involve a photoredox-catalyzed radical cyclization of an unsaturated precursor, which can be highly efficient for forming challenging ring systems.

Catalyst Development:

The efficiency and selectivity of any new synthetic method will heavily rely on the catalyst. There is considerable room for developing new catalytic systems tailored for medium-ring synthesis.

Transition Metal Catalysis: While rhodium and palladium have been used, exploring other metals or developing new ligand systems could improve yields and selectivity nih.govacs.org. For instance, gold catalysts, known for their ability to activate alkynes and allenes, could be employed in cycloisomerization reactions to form the oxepane core from acyclic precursors nih.govorganic-chemistry.org.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field that aligns with the principles of green chemistry researchgate.net. Developing new chiral isothiourea or N-heterocyclic carbene (NHC) catalysts could enable highly enantioselective syntheses of functionalized oxepanes, which is crucial for applications in complex molecule synthesis researchgate.netnih.gov. An organocatalytic approach could facilitate an intramolecular oxa-Michael addition to form the ring with high stereocontrol acs.org.

Biocatalysis: The use of enzymes (e.g., ketoreductases, hydrolases) could offer unparalleled selectivity. Engineering an enzyme to perform a key cyclization or functionalization step could provide a green and highly efficient route to chiral this compound.

Catalyst Type Potential Application in Oxepanone Synthesis Key Advantages
Rhodium(I) Complexes Catalyzing cascade C-C bond formation/cleavage from smaller rings to form oxepanes. nih.govHigh efficiency in skeletal rearrangements.
Palladium Complexes Mediating intramolecular cyclocarbonylation or C-H arylation to build fused ring systems. acs.orgresearchgate.netVersatility in cross-coupling and carbonylation reactions.
Brønsted Acids Catalyzing cationic carbocyclization of enynes to form seven-membered rings. acs.orgMetal-free; can promote complex cyclizations.
Chiral Organocatalysts Promoting enantioselective intramolecular conjugate additions to form the oxepane ring. acs.orgEnables asymmetric synthesis; avoids toxic metals.

Prospective Applications in Advanced Materials Science and Complex Molecule Synthesis

While this compound is not yet a widely used compound, its structure suggests significant potential as a versatile building block in two major areas: advanced materials and the synthesis of complex molecules.

Advanced Materials Science:

The oxepane ring is a seven-membered cyclic ether. Cyclic ethers and lactones can serve as monomers for ring-opening polymerization (ROP) to produce polyesters and polyethers with tailored properties. The benzyloxy group in this compound offers a key advantage: it can be readily removed via hydrogenolysis. This opens up the possibility of creating functional polymers.

A potential pathway involves the Baeyer-Villiger oxidation of the ketone to form the corresponding eight-membered lactone, 7-(benzyloxy)oxepan-4-one. This new monomer could then undergo ROP. After polymerization, the benzyl (B1604629) protecting groups along the polymer backbone could be removed to expose hydroxyl groups. These hydroxyls can serve as handles for further functionalization, allowing for the attachment of other chemical moieties to tune the polymer's properties (e.g., hydrophilicity, drug conjugation, cross-linking). Such functional polyethers could find applications in biomedical materials, drug delivery systems, or specialty coatings.

Complex Molecule Synthesis:

The oxepane moiety is a core structural feature in a wide array of biologically active natural products, particularly those isolated from marine sources nih.govrsc.org. These compounds often exhibit potent anticancer, antibacterial, or antifungal activities. Therefore, this compound represents a valuable chiral building block for the total synthesis of these complex molecules nih.govresearchgate.net.

The ketone at the C3 position allows for a variety of chemical transformations, such as nucleophilic additions, reductions, or conversions to enolates for alkylation. The benzyloxy group at the C6 position not only serves as a stable protecting group for the hydroxyl function but also directs the stereochemical outcome of nearby reactions. Following the construction of a more complex molecular framework, the benzyl group can be selectively cleaved under mild conditions to reveal the free alcohol, which is often a key pharmacophore in the final natural product. The ability to synthesize both enantiomers of this building block using modern catalytic methods would further enhance its utility in diversity-oriented synthesis (DOS) programs aimed at creating libraries of natural product analogs for drug discovery mdpi.com.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-(Benzyloxy)oxepan-3-one, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via benzyl ether protection of hydroxyl groups on oxepan-3-one derivatives. Common methods include nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of benzylating agent), reaction temperature (40–60°C), and solvent polarity to maximize yield (>75%) and purity (HPLC monitoring recommended) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR : ¹H and ¹³C NMR to confirm benzyloxy substitution patterns and oxepanone ring integrity.
  • HPLC-MS : For purity assessment (≥95% by area under the curve) and molecular ion verification (e.g., [M+H]⁺ at m/z 234.2) .
  • FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹) and benzyl ether C-O-C (~1250 cm⁻¹) .

Q. What are the stability considerations for this compound under laboratory storage?

  • Methodology : The compound is sensitive to hydrolysis due to the oxepanone ring. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture or acidic/basic environments, which can lead to ring-opening reactions .

Advanced Research Questions

Q. How does structural modification of the benzyloxy group influence bioactivity in related compounds?

  • Methodology : Replace the benzyl group with electron-withdrawing (e.g., nitrobenzyl) or electron-donating (e.g., methoxybenzyl) substituents. Evaluate changes in pharmacological activity (e.g., PDE3 inhibition assays) and lipophilicity (logP via shake-flask method) . Data from analogues like 6-(4-methoxybenzyloxy) derivatives show a 30% increase in PDE3 inhibitory potency compared to unsubstituted benzyloxy groups .

Q. What in vitro models are suitable for assessing the pharmacological potential of this compound?

  • Methodology : Use cardiomyocyte cell lines (e.g., H9c2) for cardiac contractility studies, as PDE3 inhibitors enhance cAMP levels. Monitor intracellular cAMP via ELISA or FRET-based biosensors. Dose-response curves (0.1–100 μM) can identify EC₅₀ values .

Q. How can researchers resolve contradictions in reactivity data for oxepanone derivatives?

  • Methodology : Cross-validate experimental conditions (e.g., solvent effects, catalyst loadings). For example, discrepancies in ring-opening reactions may arise from trace water in solvents. Use Karl Fischer titration to quantify water content and replicate results under anhydrous conditions .

Q. What strategies improve enantiomeric purity in synthetic pathways involving this compound?

  • Methodology : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during key steps. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Key Research Challenges and Recommendations

  • Contradictory Data : Discrepancies in hydrolysis rates may stem from undetected impurities. Implement orthogonal purification (e.g., flash chromatography followed by recrystallization) .
  • Mechanistic Gaps : Use DFT calculations to model transition states in ring-opening reactions (software: Gaussian 16) .

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